molecular formula C24H19NO4 B3490073 N-2-biphenylyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

N-2-biphenylyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3490073
M. Wt: 385.4 g/mol
InChI Key: LNRHTWXYHADWHK-UHFFFAOYSA-N
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Description

“N-2-biphenylyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene backbone, which is a common structure in many natural products and pharmaceuticals . The compound also has an ethoxy group attached to the 8-position of the chromene ring and a carboxamide group at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring system, with the ethoxy and carboxamide groups providing additional functionalization . These groups could influence the compound’s reactivity and interactions with other molecules.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could enhance its solubility in water, while the ethoxy group could increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many chromene derivatives exhibit biological activity, including anti-inflammatory, antioxidant, and anticancer effects . The specific effects of this compound would need to be determined experimentally.

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of many chromene derivatives, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

8-ethoxy-2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-2-28-21-14-8-11-17-15-19(24(27)29-22(17)21)23(26)25-20-13-7-6-12-18(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRHTWXYHADWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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